![molecular formula C5H4ClFN2O B1590447 2-Chloro-5-fluoro-4-methoxypyrimidine CAS No. 37554-70-4](/img/structure/B1590447.png)
2-Chloro-5-fluoro-4-methoxypyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methoxypyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,5-difluoro-2-methoxybenzene with triphosgene, followed by amination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Chloro-5-fluoro-4-methoxypyrimidine has been studied for its potential in cancer treatment. Research indicates that it inhibits thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, leading to reduced cell proliferation. This inhibition is particularly relevant for targeting various cancer cell lines, showcasing its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory activity by suppressing COX-2 enzyme activity. Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory diseases .
Synthesis of Pharmacologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various kinase inhibitors and antiviral agents. Its ability to form stable complexes with biological targets makes it an essential component in drug development .
Materials Science Applications
The compound is also utilized in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are favorable for applications in optoelectronic devices, expanding its utility beyond traditional medicinal chemistry .
Biological Studies
This compound is employed in enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and mechanisms. Its interactions with specific enzymes can provide insights into disease mechanisms and therapeutic targets .
Enzyme | Inhibition Type | IC50 Value (μM) |
---|---|---|
Thymidylate Synthase | Competitive | Not specified |
COX-2 | Non-competitive | 0.04 ± 0.01 |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth across various cancer cell lines by targeting thymidylate synthase .
- Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating strong potential for drug development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound reveals that specific substituents on the pyrimidine ring significantly enhance biological activity. The presence of electron-donating groups like methoxy contributes to its effectiveness against various biological targets.
Table 2: Comparative SAR Analysis
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
This compound | Chloro at position 2, Fluoro at position 5 | Thymidylate synthase inhibitor, anti-inflammatory |
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine | Similar structure with different phenoxy group | Similar biological activities |
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but differs in the position of the chlorine and methoxy groups.
2,4-Dichloro-5-methylpyrimidine: Contains two chlorine atoms and a methyl group instead of fluorine and methoxy groups.
Uniqueness
2-Chloro-5-fluoro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-5-fluoro-4-methoxypyrimidine is a pyrimidine derivative recognized for its diverse biological activities. With the molecular formula CHClFNO, this compound features a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group at position 4. Its unique structure contributes to its interactions with various biological targets, making it a candidate for pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to inhibit or modulate enzyme activity and receptor interactions. The presence of the fluorine atom enhances its reactivity, allowing it to interfere with nucleic acid synthesis and other critical biochemical pathways. For instance, it has been shown to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, leading to potential applications in cancer therapy.
Biological Targets and Applications
Research indicates that this compound interacts with various biological systems, including:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. For example, studies have demonstrated its inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6, which are crucial targets in malaria treatment .
- Antimicrobial Properties : Similar pyrimidine derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties .
Research Findings and Case Studies
Several studies highlight the compound's potential therapeutic applications:
- Inhibition of Plasmodial Kinases : A study identified novel trisubstituted pyrimidines that included this compound as a potent inhibitor of PfGSK3 with an IC value indicating effective inhibition at low concentrations .
- Cancer Therapeutics : Research on fluorinated pyrimidines has shown that compounds like this compound can enhance the efficacy of traditional chemotherapeutics by modulating their action through enzyme inhibition .
- Mechanistic Insights : The mechanism by which this compound affects cellular processes involves the formation of stable adducts with target enzymes, disrupting normal function and leading to cell death in rapidly dividing cells, such as cancer cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure | Known Activity | IC Value (nM) |
---|---|---|---|
This compound | Structure | Kinase Inhibition | ~100 |
Purfalcamine | Structure | Antimalarial | 17 |
5-Fluorouracil | Structure | Anticancer | ~10 |
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJKADQILYNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543075 | |
Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37554-70-4 | |
Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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